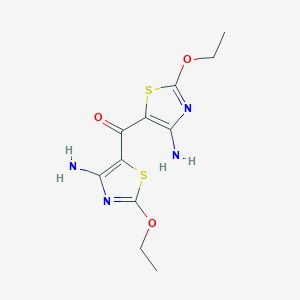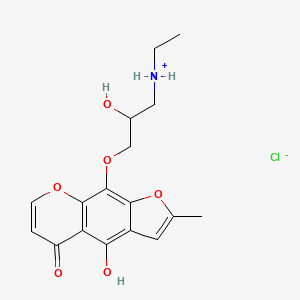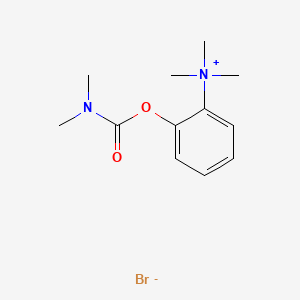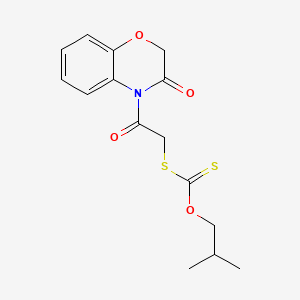
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is a complex organic compound that belongs to the class of carbonodithioic acids. These compounds are characterized by the presence of a carbon-sulfur double bond and are often used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester typically involves multiple steps:
Formation of the Benzoxazin Ring: The initial step involves the formation of the benzoxazin ring through a cyclization reaction.
Introduction of the Carbonodithioic Acid Group:
Esterification: The final step involves the esterification of the compound with 2-methylpropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbon-sulfur double bond to a single bond, forming thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biological Probes: Used as a probe to study biological pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Polymer Production: Utilized in the production of specialty polymers.
Agriculture: Used as a pesticide or herbicide.
作用機序
The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Carbonodithioic acid, S-(2-oxoethyl) O-(2-methylpropyl) ester
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-ethyl ester
Uniqueness
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is unique due to its specific structural features, such as the benzoxazin ring and the carbonodithioic acid group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
90619-16-2 |
|---|---|
分子式 |
C15H17NO4S2 |
分子量 |
339.4 g/mol |
IUPAC名 |
O-(2-methylpropyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)7-20-15(21)22-9-14(18)16-11-5-3-4-6-12(11)19-8-13(16)17/h3-6,10H,7-9H2,1-2H3 |
InChIキー |
RTZXWLZRYBZQMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


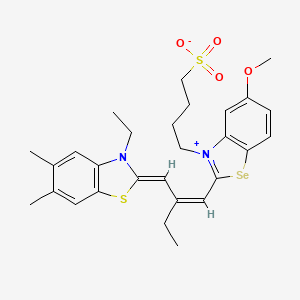
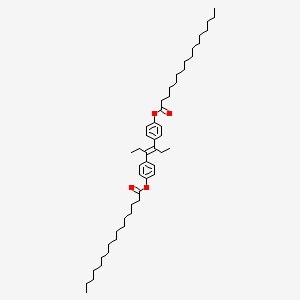
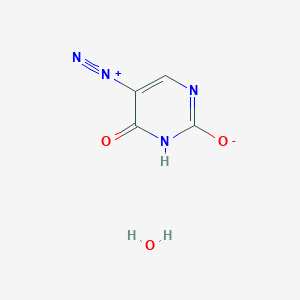
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
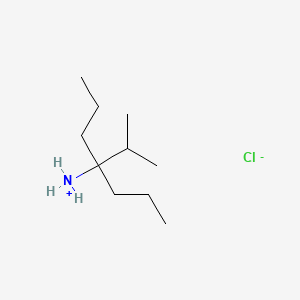
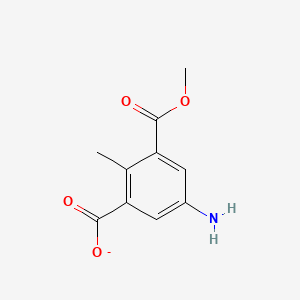
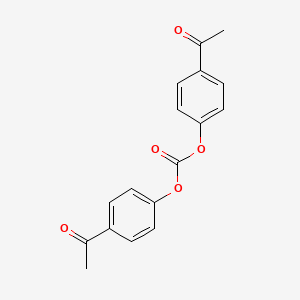
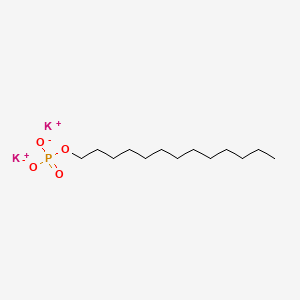

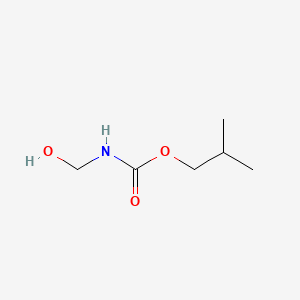
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
